Lithium(1+) ion 6-ethylpyridine-2-sulfinate
Description
Lithium(1+) ion 6-ethylpyridine-2-sulfinate is a chemical compound with the molecular formula C7H10LiNO2S It is a lithium salt of 6-ethylpyridine-2-sulfinate, which is a derivative of pyridine
Properties
IUPAC Name |
lithium;6-ethylpyridine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Li/c1-2-6-4-3-5-7(8-6)11(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHIXJGPZJNSOR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=NC(=CC=C1)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8LiNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 6-ethylpyridine-2-sulfinate typically involves the reaction of 6-ethylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control systems to maintain optimal reaction conditions. The product is then purified through crystallization, filtration, and drying processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 6-ethylpyridine-2-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form sulfides or other reduced species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction could produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
Lithium(1+) ion 6-ethylpyridine-2-sulfinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Lithium(1+) ion 6-ethylpyridine-2-sulfinate exerts its effects involves its interaction with molecular targets and pathways. The lithium ion can displace other cations, such as potassium and sodium, in various enzymes and receptors, affecting their activity. This displacement can lead to changes in cellular processes and signaling pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 6-methylpyridine-2-sulfinate
- Lithium(1+) ion 6-propylpyridine-2-sulfinate
- Lithium(1+) ion 6-butylpyridine-2-sulfinate
Uniqueness
Lithium(1+) ion 6-ethylpyridine-2-sulfinate is unique due to the presence of the ethyl group on the pyridine ring, which can influence its chemical reactivity and interactions compared to other similar compounds
Biological Activity
Lithium(1+) ion 6-ethylpyridine-2-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₈LiNO₂S. The compound consists of a lithium ion attached to a 6-ethylpyridine-2-sulfinate moiety, which enhances its solubility in polar solvents and contributes to its biological activity. The presence of the ethyl group on the pyridine ring is believed to influence its reactivity and interactions with biological targets, differentiating it from structurally similar compounds.
The biological activity of this compound is thought to involve several mechanisms:
- Cation Displacement : The lithium ion can displace other cations, such as sodium and potassium, in various enzymes and receptors. This displacement can alter enzyme activity and influence cellular signaling pathways.
- Enzyme Modulation : The compound may modulate the activity of specific enzymes by binding to their active sites or altering their conformations, leading to changes in biochemical processes within cells.
- Neurotransmitter Signaling : Preliminary studies suggest that it may influence neurotransmitter signaling pathways, which could have implications for treating neurological disorders.
Biological Activities
Research indicates that this compound may exhibit several notable biological activities:
- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects against various pathogens, although specific mechanisms remain to be fully elucidated.
- Anticancer Potential : There is emerging evidence indicating potential anticancer properties, possibly through the modulation of cell signaling pathways involved in proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains | |
| Anticancer | Potential to inhibit cancer cell growth | |
| Neurotransmitter Modulation | Influences neurotransmitter signaling pathways |
Case Study: Neuroprotective Effects
A study aimed at exploring the neuroprotective effects of this compound demonstrated that it could enhance neuronal survival under stress conditions. The research indicated that the compound modulated glutamate signaling, which is critical for neuronal health. This finding suggests potential therapeutic applications in neurodegenerative diseases.
Case Study: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential use as an antimicrobial agent. Further studies are required to delineate the specific pathways involved in this activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
